Gastric Acid Secretion Inhibition: Class-Level Inference from the Phenylsulfonylacrylate Patent Family
The patent WO1993012079A1 teaches that phenylsulfonylacrylate esters of formula (I) possess gastric acid secretion-inhibitory and gastrocytoprotective effects, making them potentially useful for inflammatory and ulcerative diseases of the esophagus, stomach, or duodenum [1]. No specific quantitative data (e.g., IC50, ED50) is provided for the target compound or any close analog within the patent specification. Accordingly, relative potency cannot be assessed at the single-compound level.
| Evidence Dimension | Biological activity (gastric acid secretion inhibition) |
|---|---|
| Target Compound Data | Not available in the public domain. |
| Comparator Or Baseline | Not available in the public domain. |
| Quantified Difference | Cannot be calculated. |
| Conditions | Patent reference; no specific assay data. |
Why This Matters
Relevance for gastrointestinal research applications is supported only by class-level disclosure; procurement decisions that require precise potency rankings cannot be fulfilled with current public data.
- [1] Richter Gedeon Vegyészeti Gyár Rt. Novel phenylsulfonylacrylate ester derivatives. WO1993012079A1, published 1993-06-24. View Source
